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Acetylene;4-tert-butylphenol

rubber tackifier softening point thermal stability

Acetylene;4-tert-butylphenol copolymer (CAS 28514-92-3), commercially known as Koresin®, is a condensation polymer of p-tert-butylphenol and acetylene belonging to the alkylphenol-acetylene resin class. It is produced by BASF and distributed by Struktol as a high-performance tackifier for natural and synthetic rubber compounds.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
CAS No. 28514-92-3
Cat. No. B1617845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylene;4-tert-butylphenol
CAS28514-92-3
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)O.C#C
InChIInChI=1S/C10H14O.C2H2/c1-10(2,3)8-4-6-9(11)7-5-8;1-2/h4-7,11H,1-3H3;1-2H
InChIKeyVUBQYTCIOHLJGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetylene-4-tert-butylphenol Copolymer (CAS 28514-92-3): A Benchmark Rubber Tackifier for High-Performance Tire Manufacturing


Acetylene;4-tert-butylphenol copolymer (CAS 28514-92-3), commercially known as Koresin®, is a condensation polymer of p-tert-butylphenol and acetylene belonging to the alkylphenol-acetylene resin class. It is produced by BASF and distributed by Struktol as a high-performance tackifier for natural and synthetic rubber compounds . The resin is obtained in the molecular weight range of 800–1100 Da and exists as amber pastilles with a density of 1020–1040 kg/m³ . Since its first industrial production in 1939, Koresin® has served as the global benchmark for tackifier performance in tire manufacturing, providing exceptional long-term building tack under demanding processing conditions .

Why Generic Alkylphenol Resin Substitution Fails for Acetylene-4-tert-butylphenol Copolymer (CAS 28514-92-3) in Critical Rubber Applications


Tackifier resins for rubber are not functionally interchangeable because their backbone chemistry dictates fundamental differences in tack retention, thermal stability, and humidity resistance. Alkylphenol-formaldehyde resins (e.g., 203 and 204 resins) and hydrocarbon resins (e.g., C5 aliphatic, DCPD) share the same general application class but exhibit substantially different performance profiles. Critically, p-tert-butylphenol formaldehyde resins rely on methylene (–CH₂–) bridges from formaldehyde condensation, whereas Koresin's acetylene-derived backbone contains carbon–carbon double bonds that confer superior resistance to oxidative and humid-heat degradation [1]. Patent analysis confirms that alkylphenol-formaldehyde resins suffer sharp adhesion loss under humid-heat conditions, while the acetylene-bridged structure maintains tack integrity [2]. Substituting Koresin with a generic phenolic tackifier without this structural feature risks catastrophic loss of green tire building tack during extended storage or in tropical manufacturing environments, leading to ply separation defects, increased scrap rates, and compromised tire durability.

Quantitative Differentiation Evidence for Acetylene-4-tert-butylphenol Copolymer (CAS 28514-92-3) vs. Closest Analogs


Softening Point Advantage of Acetylene-4-tert-butylphenol Copolymer Over p-tert-Butylphenol Formaldehyde Resin (204 Resin)

The acetylene-4-tert-butylphenol copolymer (Koresin®) exhibits a ball-ring softening point of 135–150 °C , which is 15–18 °C higher than the softening point of the directly comparable p-tert-butylphenol formaldehyde tackifying resin (PN-204 / 204 resin), measured at 118–132 °C under identical method conditions . This elevated softening point indicates a higher degree of polymerization and thermal stability inherent to the acetylene-bridged backbone, allowing Koresin to maintain dimensional integrity during high-shear mixing operations where formaldehyde-based resins may prematurely soften and lose dispersibility.

rubber tackifier softening point thermal stability phenolic resin comparison

Superior Tack Retention of Acetylene-4-tert-butylphenol Copolymer Under Aerated and Humid-Heat Aging vs. Alkylphenol-Formaldehyde Resins

Under aeration aging conditions, rubber compounds containing p-tert-butylphenol formaldehyde resin (204-type) exhibited adhesion strength decay to levels approaching the blank (no tackifier) initial adhesion after only 72 hours of aeration exposure. Compounds with p-octylphenol formaldehyde resin (203-type) degraded to blank-level adhesion after 240 hours of aeration. In contrast, compounds formulated with acetylene-4-tert-butylphenol copolymer (Koresin®) maintained good self-adhesion throughout all tested time intervals. Furthermore, after humid-heat aging, only the Koresin®-containing compound retained good self-adhesion, while the formaldehyde-resin compounds showed pronounced deterioration [1]. This data, cited in patent literature, demonstrates a qualitative and operationally decisive difference in tack longevity under conditions simulating tropical warehouse storage and extended green tire holding times.

tack retention aeration aging humid-heat resistance long-term building tack tire manufacturing

Rolling Resistance Indicator (tanδ @70°C) Ranking of Acetylene-4-tert-butylphenol Copolymer Among Six Commercial Tackifier Resins in NR-Based Tire Tread Compounds

In a 2023 head-to-head study of six structurally distinct tackifier resins in natural rubber (NR)-carbon black-silica tire tread composites, the acetylene-4-tert-butylphenol copolymer (Koresin) exhibited a rolling resistance indicator (tanδ at 70 °C) that ranked third lowest among the six resins tested. The complete ranking from highest to lowest tanδ@70 °C was: gum rosin > rosin-modified DCPD > koresin > C5 aliphatic resin > terpene phenol resin > alpha-methyl styrene (AMS) resin [1]. Koresin's tanδ@70 °C value was lower than both natural rosin-based resins (gum rosin and rosin-modified DCPD), indicating a meaningful advantage in predicted rolling resistance—a critical parameter for fuel-efficient tire design. Snow traction (tanδ@-15 °C) for Koresin was equivalent to terpene phenol resin and superior to rosin-modified DCPD [1].

rolling resistance tanδ viscoelastic properties tire tread compound resin comparison

Self-Adhesion Performance of Acetylene-4-tert-butylphenol Copolymer vs. P-90 and TG600 Resins in NR/SBR Blends

In a 2019 comparative study of three commercial tackifying resins (P-90, TG600, and Koresin®) in natural rubber (NR)/styrene-butadiene rubber (SBR) blends, all three resins improved the self-adhesion of the rubber compound relative to the unfilled control. However, Koresin® produced the most pronounced improvement among the three resins tested. At a loading of 10 parts per hundred rubber (phr), Koresin® maintained stable self-adhesion over an extended time period, whereas the study does not report comparable long-duration stability for P-90 and TG600 at equivalent loadings [1]. This demonstrates superior dose-response efficiency and long-term tack stability in the most widely used tire rubber blend system.

self-adhesion NR/SBR blend tackifier loading rubber adhesion Koresin comparison

Physical Property Benchmarking of Acetylene-4-tert-butylphenol Copolymer: Density, Drop Point, and Flash Point Specifications

The acetylene-4-tert-butylphenol copolymer (Koresin®) is characterized by a well-defined set of physical property specifications that serve as procurement quality benchmarks: density 1020–1040 kg/m³, ball-ring softening point 135–150 °C, Ubbelohde drop point 140–160 °C, and flash point exceeding 218 °C [1]. In comparison, the commonly used p-tert-butylphenol formaldehyde tackifier (204 resin, PN-204) exhibits a lower softening point of 118–132 °C and does not typically report a comparable high drop point or flash point specification, reflecting its fundamentally different thermal decomposition profile. The drop point of 140–160 °C for Koresin signifies the temperature at which the resin transitions from a structured solid to a flowable liquid, a critical parameter for processing in internal mixers where batch temperatures routinely exceed 130 °C.

physical properties drop point flash point density resin specification quality control

Comprehensive Performance Ranking: Acetylene-4-tert-butylphenol Copolymer Matches Best-in-Class TKM-M Across Tack, Curing, and Processing Properties in All-Steel Radial Truck Tire Compounds

A systematic study comparing octyl phenolic resin, tert-butyl phenolic resin, TKM-M, and Koresin® in all-steel radial truck tire compounds evaluated tackiness, curing behavior, processability, and vulcanizate physical properties. The results demonstrated that TKM-M and Koresin® resins delivered the optimum comprehensive properties among the four tackifiers tested [1]. Specifically, the addition of effective tackifying resins increased tackiness and tack retention, reduced Mooney viscosity (indicating improved processability), accelerated curing rate, decreased modulus at 300% elongation, and increased elongation at break and tensile set. Koresin® consistently ranked in the top tier alongside TKM-M, while the conventional octyl and tert-butyl phenolic formaldehyde resins showed inferior overall balance [1]. This reinforces the evidence that acetylene-bridged phenolic resins (both Koresin® and its structural analog TKM-M) outperform formaldehyde-bridged alternatives on multiple performance dimensions simultaneously.

comprehensive performance all-steel radial tire truck tire tackifier ranking Mooney viscosity curing behavior

Evidence-Backed Application Scenarios for Acetylene-4-tert-butylphenol Copolymer (CAS 28514-92-3) in Rubber and Tire Manufacturing


All-Steel Radial Truck Tire Manufacturing Requiring Extended Green Tire Storage and Multi-Day Building Tack Retention

In all-steel radial truck tire production, green tire components (tread, sidewall, shoulder pad, belt ply) must retain sufficient building tack for assembly over extended periods—often 24 to 72 hours or more in commercial operations. The evidence demonstrates that Koresin® maintains good self-adhesion beyond 240 hours of aeration exposure, while p-tert-butylphenol formaldehyde resin (204) decays to baseline within 72 hours [1]. The comprehensive performance ranking in truck tire compounds further confirms that Koresin® delivers optimum tackiness, tack retention, and processability among the evaluated tackifier resins . This makes Koresin® the preferred tackifier for truck tire manufacturers operating multi-shift production with variable green tire inventory holding times.

Tire Manufacturing in High-Humidity Tropical Climates Where Formaldehyde-Based Tackifiers Fail Prematurely

In regions with high ambient humidity (e.g., Southeast Asia, South America, equatorial Africa), green tire storage exposes uncured rubber compounds to moisture that accelerates the degradation of methylene-bridged phenolic tackifiers. Patent evidence confirms that after humid-heat aging, only Koresin®-containing compounds retain good self-adhesion, while alkylphenol-formaldehyde resin compounds exhibit pronounced tack loss [1]. Koresin's acetylene-bridged backbone structure, containing carbon-carbon double bonds rather than moisture-sensitive methylene linkages, provides inherent resistance to hydrolytic degradation. Tire plants in tropical zones selecting Koresin® over 203/204-type formaldehyde resins can expect reduced scrap rates from ply separation defects during the building process.

Low Rolling Resistance Passenger Car Tire Tread Formulations Seeking Balanced Tack-Viscoelastic Performance

The 2023 Mohanty et al. study demonstrates that among six commercial resin types in NR-based tire tread composites, Koresin's tanδ@70 °C (rolling resistance indicator) ranks third, outperforming the two most common natural rosin-based tackifiers (gum rosin and rosin-modified DCPD) while simultaneously providing the building tack that pure hydrocarbon resins (C5, AMS) cannot deliver [1]. For tire formulators targeting EU Label Grade A or B rolling resistance without sacrificing green tack during tire building, the evidence supports selecting Koresin® over rosin-based alternatives. The softening point advantage of 135–150 °C also ensures the resin does not migrate or phase-separate during high-temperature tread extrusion .

Synthetic Rubber-Based Mechanical Goods (Conveyor Belts, Hoses, Roll Coverings) Requiring Long-Term Building Tack

Synthetic elastomers such as SBR, NBR, and CR inherently lack the self-adhesion of natural rubber, making tackifier selection critical for mechanical rubber goods manufactured by ply-building processes. The Li et al. (2019) study confirms that in NR/SBR blends—representative of the polymer base for conveyor belts and industrial hoses—Koresin® at a standard loading of 10 phr produces the most pronounced self-adhesion improvement among three tested commercial tackifier resins, with stable tack maintained over extended time [1]. Additionally, the Struktol technical documentation highlights Koresin's compatibility with all current rubber formulations and its ability to improve extrudability and carbon black dispersion, which are essential for the dimensional control and surface quality of extruded rubber profiles .

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